3-chloro-N-(2-nitrophenyl)propanamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(2-nitrophenyl)propanamide typically involves the reaction of 3-chloropropanoyl chloride with 2-nitroaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis method. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(2-nitrophenyl)propanamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amine group.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be done using sodium hydroxide.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used.
Reduction: The major product is 3-chloro-N-(2-aminophenyl)propanamide.
Hydrolysis: The products are 2-nitroaniline and 3-chloropropanoic acid.
Scientific Research Applications
3-chloro-N-(2-nitrophenyl)propanamide is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-N-(2-nitrophenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-chloro-N-(4-methoxyphenyl)propanamide: Similar in structure but with a methoxy group instead of a nitro group.
3-chloro-N-(2-aminophenyl)propanamide: The reduced form of 3-chloro-N-(2-nitrophenyl)propanamide.
Uniqueness
This compound is unique due to the presence of both a chlorine atom and a nitro group, which allows it to participate in a wide range of chemical reactions. This versatility makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
3-chloro-N-(2-nitrophenyl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O3/c10-6-5-9(13)11-7-3-1-2-4-8(7)12(14)15/h1-4H,5-6H2,(H,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DULRZGMBDVZDSR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CCCl)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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